molecular formula C16H14N2O2 B2686161 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile CAS No. 1639845-34-3

4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile

Cat. No.: B2686161
CAS No.: 1639845-34-3
M. Wt: 266.3
InChI Key: LOLXOKPLZYJIBQ-WOJGMQOQSA-N
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Description

4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzonitrile is a chemical compound with the following molecular formula: C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol . It belongs to the class of organic compounds known as benzonitriles , characterized by a nitrile group attached to a benzene ring.


Synthesis Analysis

The synthesis of this compound involves the condensation reaction between an aldehyde (3-ethoxy-2-hydroxybenzaldehyde) and an amine (benzylamine). The reaction proceeds through the formation of a Schiff base, followed by a cyanation step to introduce the nitrile group .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an attached nitrile group and an imine linkage (Schiff base). The ethoxy and hydroxy substituents contribute to its overall polarity and reactivity .

Scientific Research Applications

Polymer Solar Cells Enhancement

One application of a perfluorinated compound closely related to the structure is its role as an additive in polymer solar cells (PSCs). The addition of this compound to PSCs with P3HT:PCBM blend films has shown to increase power conversion efficiency significantly. This enhancement is attributed to improved ordering of the P3HT chains, resulting in higher absorbance, larger crystal size of P3HT, and enhanced hole mobility, which ultimately leads to improved fill factor and short circuit current (Jeong et al., 2011).

Synthesis of High-Performance Resins

Another application involves the synthesis of high-performance bisphthalonitrile resins cured with 4-aminophenoxy phthalonitrile (APPH). APPH has been used to catalyze the curing of phthalonitrile monomers, leading to resins with outstanding thermal stability, high modulus, and high glass transition temperature. The introduction of APPH facilitated the curing reaction, demonstrating the compound's potential in developing materials with improved thermal and mechanical properties (Sheng et al., 2014).

Magnetic Refrigeration and Slow Magnetic Relaxation

In the field of magnetic materials, derivatives of the compound have been synthesized and evaluated for their magnetic refrigeration and slow magnetic relaxation properties. Tetranuclear lanthanide cages incorporating similar ligand frameworks have shown significant magnetocaloric effects and slow relaxation of magnetization, highlighting their potential application in advanced magnetic cooling technologies (Sheikh et al., 2014).

Optical Nonlinear Properties and Synthesis

Compounds derived from ethyl-4-amino benzoate, structurally similar to the compound , have been synthesized and studied for their optical nonlinear properties. These properties are crucial for applications in optical limiting and other photonics applications. The findings suggest that such compounds could serve as candidates for optical limiter devices due to their significant nonlinear refractive index and optical limiting thresholds (Abdullmajed et al., 2021).

Properties

IUPAC Name

4-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-20-15-5-3-4-13(16(15)19)11-18-14-8-6-12(10-17)7-9-14/h3-9,11,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLXOKPLZYJIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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